Cas no 89401-58-1 (4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
- N-methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
- AKOS015992196
- 1G-361S
- HMS2419L07
- N-methyl-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide
- 89401-58-1
- N-Methyl-2-(pyridin-4-yl)thiazole-4-carboxamide
- N-methyl-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
- DTXSID00363283
- MLS000546256
- MFCD00171749
- Oprea1_175837
- SCHEMBL10851498
- SMR000169426
- CHEMBL1540660
-
- MDL: MFCD00171749
- Inchi: 1S/C10H9N3OS/c1-11-9(14)8-6-15-10(13-8)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,14)
- InChI Key: ANRNYGXDGQPCFT-UHFFFAOYSA-N
- SMILES: S1C=C(C(NC)=O)N=C1C1C=CN=CC=1
Computed Properties
- Exact Mass: 219.04663309g/mol
- Monoisotopic Mass: 219.04663309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 83.1Ų
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A195453-1g |
N-Methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |
89401-58-1 | 97% | 1g |
$351.0 | 2025-04-15 | |
| Chemenu | CM528186-1g |
N-Methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |
89401-58-1 | 97% | 1g |
$347 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-1mg |
N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |
89401-58-1 | 98% | 1mg |
¥473.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-2mg |
N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |
89401-58-1 | 98% | 2mg |
¥536.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-5mg |
N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |
89401-58-1 | 98% | 5mg |
¥537.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-10mg |
N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |
89401-58-1 | 98% | 10mg |
¥872.00 | 2024-04-26 | |
| abcr | AB296709-100 mg |
N-Methyl-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide; . |
89401-58-1 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB296709-100mg |
N-Methyl-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide; . |
89401-58-1 | 100mg |
€283.50 | 2025-04-15 |
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- Suppliers
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- (CAS No 89401-58-1): A Comprehensive Overview
The compound 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-, identified by the CAS registry number 89401-58-1, is a chemically synthesized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound consists of a thiazole ring system substituted with a carboxamide group at position 4 and an N-methylpyridinyl group at position 2. This unique combination of functional groups contributes to its distinct chemical properties and biological interactions.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to modulate various cellular pathways. The N-methylpyridinyl group attached to the thiazole ring enhances the compound's lipophilicity, which is crucial for its absorption and bioavailability in biological systems. Moreover, the carboxamide group at position 4 plays a significant role in hydrogen bonding interactions, making this compound a promising candidate for targeting specific protein-protein interactions or enzyme active sites.
In terms of synthesis, the preparation of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- involves a multi-step process that typically includes the formation of the thiazole ring followed by substitution reactions to introduce the functional groups. The use of microwave-assisted synthesis has been reported to significantly improve the reaction efficiency and yield in the preparation of this compound. Such advancements in synthetic methodology underscore the growing interest in optimizing the production of thiazole derivatives for large-scale applications.
The pharmacological profile of this compound has been explored in several recent studies, particularly focusing on its potential as an anti-inflammatory and anti-cancer agent. Research indicates that 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- exhibits potent inhibitory activity against pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, its anti-proliferative effects on cancer cells have been demonstrated through in vitro assays, suggesting its role in targeting specific signaling pathways involved in cancer progression.
In terms of applications, this compound has shown promise in drug design due to its ability to modulate key cellular processes. The integration of computational chemistry tools such as molecular docking and dynamics simulations has provided deeper insights into its binding affinities and selectivity towards various biological targets. These findings have paved the way for further optimization studies aimed at enhancing its therapeutic potential while minimizing off-target effects.
The structural versatility of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- also makes it a valuable building block for constructing more complex molecular architectures. By modifying substituents on both the thiazole and pyridine rings, chemists can explore a wide range of chemical space with potential applications in agrochemicals, materials science, and diagnostics.
In conclusion, CAS No 89401-58-1, or 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-, represents a significant advancement in the field of organic synthesis and medicinal chemistry. Its unique structure, combined with recent research findings on its pharmacological properties, positions it as a promising candidate for developing innovative therapeutic agents. As research continues to unravel its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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